4-(Pyridin-2-ylmethoxy)aniline dihydrochloride is a chemical compound with the molecular formula C₁₂H₁₄Cl₂N₂O. It is classified as an aromatic amine derivative, where the aniline structure is substituted with a pyridin-2-ylmethoxy group. This compound is primarily utilized in scientific research due to its unique properties, particularly in the fields of chemistry and biology. It serves as a building block for synthesizing more complex organic molecules and has been investigated for its potential antitumor activities .
The synthesis of 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride typically involves the following steps:
The molecular structure of 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride consists of a central aniline core with a pyridin-2-ylmethoxy substituent. The compound features two chlorine atoms as part of its dihydrochloride salt form.
4-(Pyridin-2-ylmethoxy)aniline dihydrochloride can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions:
The mechanism of action for 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride is primarily linked to its potential antitumor properties. Similar compounds have demonstrated significant inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
The physical properties of 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride are important for its handling and application:
The chemical properties include:
4-(Pyridin-2-ylmethoxy)aniline dihydrochloride has diverse applications across several scientific fields:
The compound 4-(Pyridin-2-ylmethoxy)aniline dihydrochloride is systematically designated as 4-[(pyridin-2-yl)methoxy]benzenamine dihydrochloride. Its molecular formula is $\ce{C12H14Cl2N2O}$, with a molecular weight of 273.16 g/mol [3]. Key identifiers include:
NC1=CC=C(OCC2=NC=CC=C2)C=C1.Cl.Cl [3] KACUIWCBNPTCON-UHFFFAOYSA-N (for the free base analog) [5] The structure comprises two aromatic rings:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4